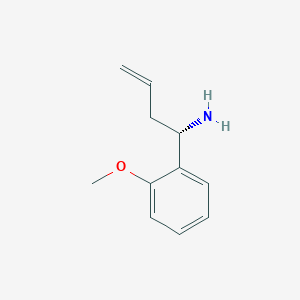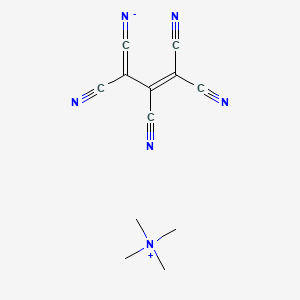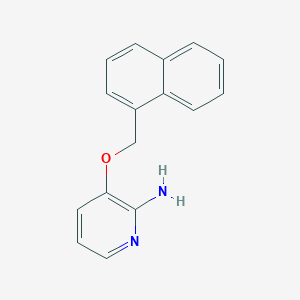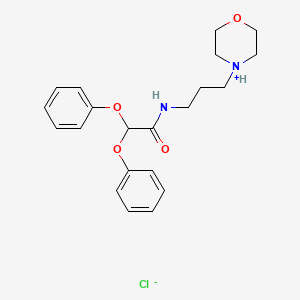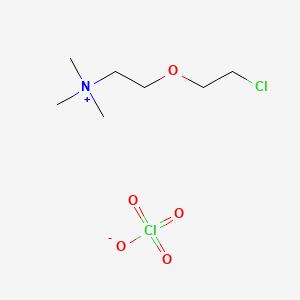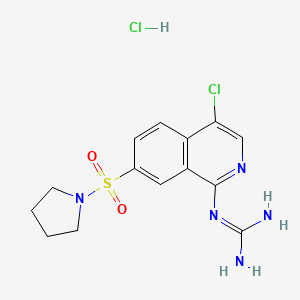![molecular formula C30H32N2P2 B13760497 (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphine. The reaction is carried out under inert conditions, often using a solvent such as toluene or THF (tetrahydrofuran). The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial.
Mecanismo De Acción
The mechanism of action of (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane involves its ability to coordinate with metal centers, forming chiral complexes. These complexes can then catalyze various reactions with high enantioselectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in asymmetric catalysis.
(R,R)-DIOP: A chiral diphosphine ligand similar in structure and function.
Uniqueness
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a valuable tool in both academic and industrial research.
Propiedades
Fórmula molecular |
C30H32N2P2 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(1R,2R)-1-N,2-N-bis(diphenylphosphanyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C30H32N2P2/c1-5-15-25(16-6-1)33(26-17-7-2-8-18-26)31-29-23-13-14-24-30(29)32-34(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-/m1/s1 |
Clave InChI |
CVIZLIDGRKELOD-LOYHVIPDSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)NP(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CCC(C(C1)NP(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


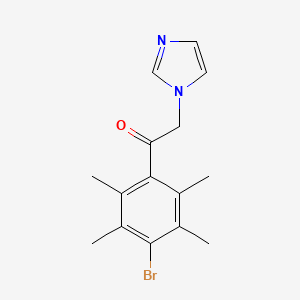
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
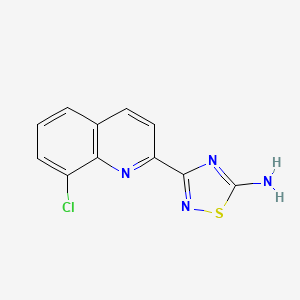
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
